Stigmasterol (CAS: 83-48-7) is a major plant sterol (phytosterol) characterized by a tetracyclic sterane core with a hydroxyl group at C3, a double bond at C5-C6, and crucially, an unsaturated side chain with a double bond at C22-C23 [1]. Commercially isolated from soybean oil or tall oil distillates, it presents as a highly hydrophobic, white to off-white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone [2]. From a procurement perspective, stigmasterol is primarily valued not just as a generic cholesterol-lowering food additive, but as a highly specific, structurally unique precursor for the pharmaceutical synthesis of steroid hormones.
Mixed phytosterols (which typically contain 40–50% beta-sitosterol and 20–25% stigmasterol) or pure beta-sitosterol cannot be used interchangeably with pure stigmasterol in synthetic chemistry workflows. The critical structural differentiator is the Δ22 double bond in stigmasterol's side chain [1]. This specific unsaturation is strictly required for targeted chemical cleavage (via ozonolysis or photo-oxidation) to manufacture C21 steroid hormones like progesterone and pregnenolone. Because beta-sitosterol possesses a fully saturated side chain, it is inert to these chemical cleavage methods [2]. Consequently, buyers intending to perform chemical semi-synthesis of C21 steroids must procure pure stigmasterol, as generic phytosterol mixtures will result in massive yield losses and require impossible downstream separations of unreacted saturated sterols.
Stigmasterol is uniquely suited for the chemical semi-synthesis of C21 steroids because its Δ22 double bond allows for high-yield side-chain cleavage via ozonolysis or photo-oxygenation. In contrast, beta-sitosterol lacks this double bond and cannot undergo direct chemical cleavage to yield C21 intermediates like pregnenolone or progesterone [1].
| Evidence Dimension | Susceptibility to direct chemical side-chain cleavage |
| Target Compound Data | Stigmasterol (Undergoes high-yield cleavage at Δ22 double bond to form C21 steroids) |
| Comparator Or Baseline | Beta-sitosterol (Inert to direct chemical cleavage due to saturated side chain) |
| Quantified Difference | Binary reactivity difference (Cleavable vs. Inert) for chemical C21 synthesis |
| Conditions | Chemical oxidation (ozonolysis or photo-oxygenation) of the sterol side chain |
Dictates the mandatory selection of stigmasterol over beta-sitosterol as the starting material for the chemical synthesis of progesterone and corticosteroids.
While stigmasterol is ideal for chemical cleavage, it is highly inefficient for microbial whole-cell biotransformation into C19 steroids like androstenedione (AD). When subjected to degradation by Mycobacterium species, beta-sitosterol exhibits the highest conversion efficiency among phytosterols, whereas stigmasterol demonstrates the lowest efficiency due to reduced binding affinity with key enzymes such as 3-ketosteroid-Δ1-dehydrogenase[1].
| Evidence Dimension | Microbial conversion efficiency to Androstenedione (AD) |
| Target Compound Data | Stigmasterol (Lowest conversion efficiency; poor enzyme binding affinity) |
| Comparator Or Baseline | Beta-sitosterol (Highest conversion efficiency in Mycobacterium sp.) |
| Quantified Difference | Stigmasterol yields significantly lower AD titers compared to beta-sitosterol |
| Conditions | Whole-cell biotransformation using Mycobacterium sp. (e.g., strain 191574) |
Procurement teams sourcing precursors for microbial AD production must actively avoid high-stigmasterol lots and prioritize beta-sitosterol-enriched fractions.
Stigmasterol exhibits a significantly higher melting point (160–170 °C) compared to beta-sitosterol (139–142 °C). This substantial thermal difference is exploited in downstream processing, allowing stigmasterol to be separated from mixed phytosterols via multi-stage fractional crystallization in solvents like n-pentanol or cyclohexanone, achieving >90% purity [REFS-3, REFS-4].
| Evidence Dimension | Melting point |
| Target Compound Data | Stigmasterol (160–170 °C) |
| Comparator Or Baseline | Beta-sitosterol (139–142 °C) |
| Quantified Difference | ~20–30 °C higher melting point for stigmasterol |
| Conditions | Standard thermal analysis and solvent crystallization |
This distinct thermal profile is critical for designing purification workflows and verifying the identity of isolated stigmasterol from crude phytosterol mixtures.
In cultured adrenal cells, stigmasterol actively disrupts cholesterol regulatory pathways by significantly reducing HMG-CoA reductase (HMGCR) protein levels and inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). In direct contrast, the addition of beta-sitosterol does not inhibit SREBP-2 cleavage and fails to affect HMGCR protein levels [1].
| Evidence Dimension | Inhibition of SREBP-2 processing and HMGCR reduction |
| Target Compound Data | Stigmasterol (Active inhibitor of SREBP-2 cleavage and HMGCR expression) |
| Comparator Or Baseline | Beta-sitosterol (No significant effect on SREBP-2 or HMGCR protein levels) |
| Quantified Difference | Binary pharmacological response in adrenal cell models |
| Conditions | In vitro cultured adrenal cell assays |
For researchers developing targeted lipid-metabolism modulators, pure stigmasterol provides a specific mechanism of action absent in standard beta-sitosterol.
Due to its cleavable Δ22 double bond, stigmasterol is the mandatory precursor for the industrial chemical synthesis of progesterone, pregnenolone, and cortisone. Beta-sitosterol cannot be substituted in these chemical ozonolysis workflows [1].
Utilized in pharmacological research targeting SREBP-2 and HMGCR pathways, where stigmasterol exhibits specific inhibitory activity and LXR agonism not found in other common phytosterols [2].
Employed as a high-purity reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to accurately quantify stigmasterol content in food additives, vegetable oils, and pharmaceutical excipients, distinguishing it from campesterol and beta-sitosterol [1].
Irritant